5-Chloro-2-nitrobenzenecarboximidamide
Description
5-Chloro-2-nitrobenzenecarboximidamide is a substituted aromatic compound featuring a benzene ring with three functional groups:
- Chlorine at position 5 (electron-withdrawing, meta-directing).
- Nitro group at position 2 (strong electron-withdrawing, para-/ortho-directing).
This compound is likely used as a synthetic intermediate in pharmaceuticals or agrochemicals, given the reactivity of its functional groups.
Properties
IUPAC Name |
5-chloro-2-nitrobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2/c8-4-1-2-6(11(12)13)5(3-4)7(9)10/h1-3H,(H3,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZCITJTGWMHLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=N)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-nitrobenzenecarboximidamide typically involves the nitration of 5-chlorobenzene-1,2-diamine followed by the introduction of the carboximidamide group. One common method starts with 5-chlorobenzene-1,2-diamine, which undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 5-chloro-2-nitrobenzene-1,2-diamine. This intermediate is then reacted with cyanamide under acidic conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The carboximidamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 5-Chloro-2-aminobenzenecarboximidamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-Chloro-2-nitrobenzoic acid.
Scientific Research Applications
5-Chloro-2-nitrobenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential as a precursor for drugs with antimicrobial or anticancer properties is ongoing.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-nitrobenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to inhibition of enzyme activity. Additionally, the carboximidamide group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, further contributing to its inhibitory effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound (Reference) | Substituents | Functional Groups | Key Inferred Properties |
|---|---|---|---|
| 5-Chloro-2-nitrobenzenecarboximidamide | Cl (5), NO₂ (2) | Carboximidamide | High polarity, H-bond donor/acceptor |
| 5-Chloro-3-nitro-2-pyridone | Cl (5), NO₂ (3) | Pyridone (lactam) | Moderate solubility, planar aromaticity |
| 5-Chloro-2-trifluoromethylaniline | Cl (5), CF₃ (2) | Aniline (NH₂) | Lipophilic, metabolic stability |
| 5-Chloro-3-indazolecarboxylic acid | Cl (5), COOH (3) | Carboxylic acid | Ionic solubility, acidity (pKa ~2–4) |
Electronic and Reactivity Comparisons
- Nitro Group Positioning: In the target compound, the 2-nitro group creates strong electron withdrawal, activating the ring for electrophilic substitution at positions 4 and 4. In contrast, 5-Chloro-3-nitro-2-pyridone places the nitro group at position 3 on a pyridine ring, altering resonance effects and directing reactivity to different positions.
- Carboximidamide vs. Unlike the trifluoromethyl group in entry 6, which increases lipophilicity and metabolic stability, the nitro group may reduce stability due to susceptibility to reduction.
Q & A
Q. What are the common synthetic routes for 5-Chloro-2-nitrobenzenecarboximidamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions. A validated route starts with chlorination of benzamide derivatives, followed by nitration to introduce the nitro group. Coupling reactions under basic conditions (e.g., using pyridine or K₂CO₃) in polar aprotic solvents like DMF or DMSO are critical for final product formation . Optimization focuses on controlling temperature (20–80°C) and stoichiometric ratios of reactants to minimize byproducts. For example, excess nitrating agents (e.g., HNO₃/H₂SO₄) may improve nitro-group incorporation but require careful quenching to avoid over-nitration .
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the benzene ring.
- High-resolution mass spectrometry (HRMS) for molecular weight validation and isotopic pattern matching.
- X-ray crystallography to resolve crystal packing and hydrogen-bonding interactions, particularly for imidamide groups .
- FT-IR spectroscopy to identify functional groups (e.g., C=N stretches near 1650 cm⁻¹ and nitro-group vibrations at 1520–1350 cm⁻¹) .
Q. What purification methods yield high-purity this compound?
Recrystallization using solvent mixtures (e.g., ethanol/water or ethyl acetate/hexane) is preferred for removing unreacted precursors. Column chromatography with silica gel and gradient elution (e.g., 5–20% methanol in dichloromethane) resolves nitro-group positional isomers. Purity ≥98% is achievable with iterative recrystallization, monitored by TLC (Rf = 0.3–0.5 in ethyl acetate) .
Advanced Research Questions
Q. How can researchers design experiments to study the reactivity of this compound under varying conditions?
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor nitro-group reduction rates in the presence of NaBH₄ or catalytic hydrogenation .
- pH-dependent stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40–60°C, analyzing hydrolytic byproducts via LC-MS .
- Electrochemical profiling : Cyclic voltammetry in acetonitrile/water mixtures identifies redox-active sites (e.g., nitro-to-amine reduction peaks near -0.8 V vs. Ag/AgCl) .
Q. How can contradictions in reported biological activity data for this compound be resolved?
Discrepancies often arise from assay variability or impurity profiles. To address this:
- Standardize bioassays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) across studies .
- Computational validation : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like cytochrome P450 enzymes, comparing results with experimental IC₅₀ values .
- Batch-to-batch analysis : Perform HRMS and HPLC to confirm purity thresholds (>95%) before biological testing .
Q. What computational methods predict the interaction of this compound with biological targets?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing protein binding .
- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., with NADPH oxidase) over 100 ns trajectories to assess binding stability and hydration effects .
- QSAR modeling : Train models using descriptors like logP, molar refractivity, and HOMO-LUMO gaps to correlate structure with antimicrobial activity .
Notes
- Methodological Focus : Answers emphasize reproducible protocols and data validation.
- Advanced Tools : Techniques like MD simulations and QSAR are highlighted for hypothesis-driven research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
